What are the chemical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine?
What are the chemical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine?
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the physicochemical characteristics of the compound, offers a plausible synthetic route based on established chemical principles, and outlines a detailed protocol for its characterization. The information presented herein is grounded in authoritative chemical databases and analogous synthetic methodologies, providing a robust framework for understanding and utilizing this compound in a research setting.
Introduction
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a substituted piperidine derivative of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific substitutions on this molecule—a methoxyethyl group at the 1-position and a methylaminomethyl group at the 4-position—confer distinct physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their research and development endeavors.
Physicochemical Properties
The fundamental chemical and physical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O | PubChem[1] |
| Molecular Weight | 172.27 g/mol | PubChem[1] |
| IUPAC Name | 1-(2-methoxyethyl)-N-methylpiperidin-4-amine | PubChem[1] |
| CAS Number | 1096886-98-4 | PubChem[1] |
| Predicted Boiling Point | 237.2 ± 10.0 °C | ChemicalBook[2] |
| Predicted Density | 0.942 ± 0.06 g/cm³ | ChemicalBook[2] |
| Predicted pKa | 10.13 ± 0.29 | ChemicalBook[2] |
Synthesis Pathway
Causality Behind Experimental Choices:
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Protecting Group Strategy: The use of a benzyl group on the piperidine nitrogen serves as a robust protecting group that is stable to the conditions of the initial N-methylation and subsequent N-alkylation steps. It can be reliably removed under hydrogenolysis conditions in the final step.
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Reductive Amination: The initial N-methylation of the primary amine is proposed to proceed via reductive amination with formaldehyde. This is a high-yielding and clean reaction for the methylation of amines.
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N-Alkylation: The introduction of the 2-methoxyethyl group is achieved through a standard nucleophilic substitution reaction, where the piperidine nitrogen acts as the nucleophile.
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Catalytic Hydrogenolysis: The final debenzylation step via catalytic hydrogenation is a clean and efficient method for removing the benzyl protecting group without affecting the other functional groups in the molecule.
Proposed Synthetic Workflow Diagram:
Caption: Proposed synthetic pathway for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
Experimental Protocol: Synthesis (Illustrative)
The following is a detailed, step-by-step methodology for the proposed synthesis. This protocol is illustrative and based on general procedures for similar transformations.[3]
Step 1: N-Methylation of 4-Amino-1-benzylpiperidine
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Reaction Setup: To a solution of 4-amino-1-benzylpiperidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add formaldehyde (1.1 equivalents, 37% aqueous solution).
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Addition of Reducing Agent: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-methyl-1-benzylpiperidin-4-amine, can be purified by column chromatography on silica gel.
Step 2: N-Alkylation with 1-bromo-2-methoxyethane
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Reaction Setup: Dissolve N-methyl-1-benzylpiperidin-4-amine (1 equivalent) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 equivalents) and 1-bromo-2-methoxyethane (1.2 equivalents).
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Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and maintain for 16-24 hours, monitoring by TLC.
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Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: Debenzylation to Yield the Final Product
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Reaction Setup: Dissolve the product from Step 2 (1 equivalent) in methanol. Add palladium on carbon (10% Pd/C, 10 mol%).
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Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
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Reaction Progression: Stir the reaction vigorously for 12-24 hours until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. Further purification can be achieved by distillation or chromatography if necessary.
Characterization
The identity and purity of the synthesized 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected signals would include those for the methoxy group, the ethyl bridge, the piperidine ring protons, and the N-methyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-N and C-O bonds.
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Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety and Handling
While specific toxicity data for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is not available, it should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. The proposed synthetic route, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. The outlined characterization and safety protocols provide a framework for its use in further research. As a molecule with potential applications in medicinal chemistry, this guide serves as a valuable resource for scientists and researchers in the field.
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